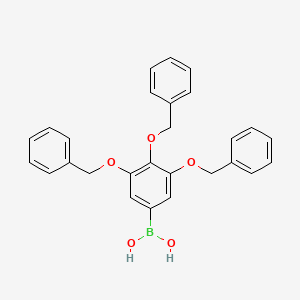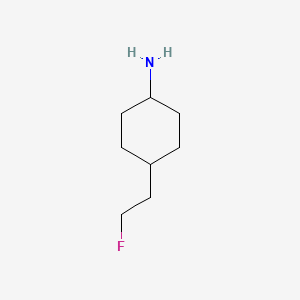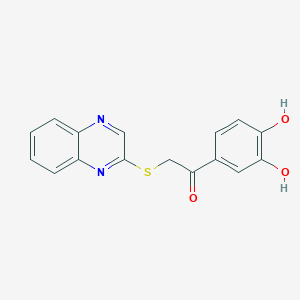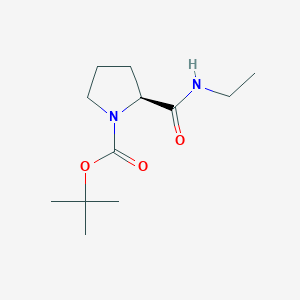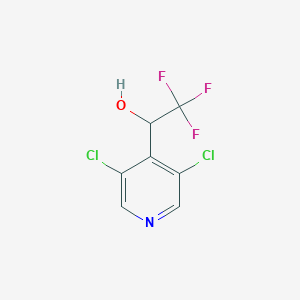
3,5-Dichloro-alpha-(trifluoromethyl)pyridine-4-methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Dichloro-alpha-(trifluoromethyl)pyridine-4-methanol is an organic compound that belongs to the class of trifluoromethylpyridines. These compounds are known for their significant applications in various fields, including agrochemicals and pharmaceuticals. The presence of both chlorine and trifluoromethyl groups in the pyridine ring imparts unique chemical properties to this compound, making it valuable for various industrial and research applications .
Métodos De Preparación
The synthesis of 3,5-Dichloro-alpha-(trifluoromethyl)pyridine-4-methanol typically involves multiple steps. One common method starts with the chlorination of 2-aminopyridine, followed by diazotization and subsequent reaction with copper chloride to form 2,3-dichloro-5-(trifluoromethyl)pyridine. This intermediate is then subjected to further reactions to introduce the methanol group .
Industrial production methods often involve optimizing reaction conditions to maximize yield and purity. For instance, controlling the reaction temperature and using specific catalysts can significantly enhance the efficiency of the synthesis process .
Análisis De Reacciones Químicas
3,5-Dichloro-alpha-(trifluoromethyl)pyridine-4-methanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding pyridine N-oxides.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride, resulting in the formation of reduced pyridine derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions. .
Major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, which are valuable intermediates in organic synthesis .
Aplicaciones Científicas De Investigación
3,5-Dichloro-alpha-(trifluoromethyl)pyridine-4-methanol has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 3,5-Dichloro-alpha-(trifluoromethyl)pyridine-4-methanol involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target .
Comparación Con Compuestos Similares
3,5-Dichloro-alpha-(trifluoromethyl)pyridine-4-methanol can be compared with other trifluoromethylpyridine derivatives, such as 2,3-dichloro-5-(trifluoromethyl)pyridine and 3,4-dichloro-5-(trifluoromethyl)pyridine . These compounds share similar chemical properties but differ in their specific applications and reactivity. The presence of the methanol group in this compound makes it unique, providing additional functionalization possibilities and enhancing its versatility in various chemical reactions .
Propiedades
Fórmula molecular |
C7H4Cl2F3NO |
|---|---|
Peso molecular |
246.01 g/mol |
Nombre IUPAC |
1-(3,5-dichloropyridin-4-yl)-2,2,2-trifluoroethanol |
InChI |
InChI=1S/C7H4Cl2F3NO/c8-3-1-13-2-4(9)5(3)6(14)7(10,11)12/h1-2,6,14H |
Clave InChI |
MMYPVCBSTALUJD-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=C(C=N1)Cl)C(C(F)(F)F)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


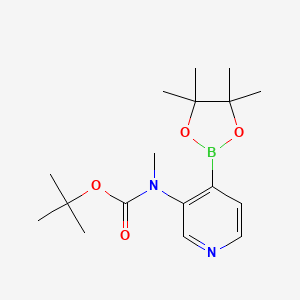
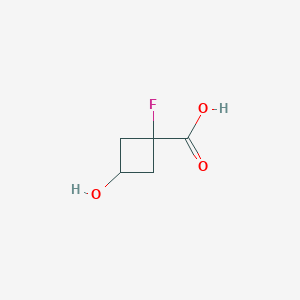
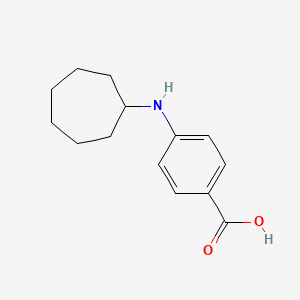
![9-methyl-6-{4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}-9H-purine](/img/structure/B15123364.png)
![5-(Pyridin-4-yl)-2-{[1-(pyridine-3-sulfonyl)piperidin-4-yl]oxy}pyrimidine](/img/structure/B15123371.png)

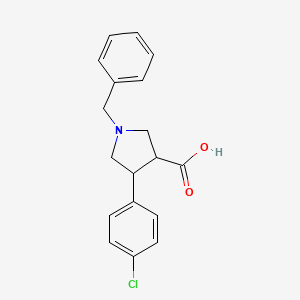
![6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B15123392.png)
![4-(Trifluoromethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B15123401.png)

